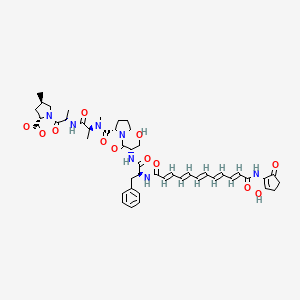
Apo-Enopeptin methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apo-Enopeptin methyl ester is a derivative of enopeptin A, a compound known for its antibacterial properties . It is a complex molecule with the chemical formula C48H61N7O12 . This compound is primarily used in biochemical research and has shown potential in various scientific applications.
Preparation Methods
Apo-Enopeptin methyl ester is synthesized from enopeptin A through a series of chemical reactions. The synthetic route involves the esterification of enopeptin A with methanol under acidic conditions The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process
Chemical Reactions Analysis
Apo-Enopeptin methyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, resulting in the formation of enopeptin A and methanol. Acidic or basic conditions can catalyze this reaction.
Oxidation: Oxidative reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Apo-Enopeptin methyl ester has a wide range of scientific research applications :
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential for synthesizing new compounds.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance and developing new antibiotics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating bacterial infections.
Industry: this compound is used in the production of biochemical reagents and assay kits for research purposes.
Mechanism of Action
The mechanism of action of Apo-Enopeptin methyl ester is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death . The molecular targets and pathways involved in this process are still under investigation, but it is thought to disrupt the integrity of the bacterial cell wall, making it an effective antibacterial agent.
Comparison with Similar Compounds
Apo-Enopeptin methyl ester is unique due to its specific structure and derivation from enopeptin A . Similar compounds include other derivatives of enopeptin A, such as enopeptin B and enopeptin C. These compounds share similar antibacterial properties but differ in their chemical structures and specific biological activities. The uniqueness of this compound lies in its specific esterification, which may confer distinct reactivity and biological effects compared to its analogs.
Properties
Molecular Formula |
C48H61N7O12 |
|---|---|
Molecular Weight |
928.0 g/mol |
IUPAC Name |
methyl (2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2E,4E,6E,8E,10E)-12-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-12-oxododeca-2,4,6,8,10-pentaenoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-methylamino]propanoyl]amino]propanoyl]-4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C48H61N7O12/c1-30-26-37(48(66)67-5)55(28-30)45(63)31(2)49-43(61)32(3)53(4)47(65)36-20-17-25-54(36)46(64)35(29-56)51-44(62)34(27-33-18-13-12-14-19-33)50-40(59)21-15-10-8-6-7-9-11-16-22-41(60)52-42-38(57)23-24-39(42)58/h6-16,18-19,21-22,30-32,34-37,56-57H,17,20,23-29H2,1-5H3,(H,49,61)(H,50,59)(H,51,62)(H,52,60)/b7-6+,10-8+,11-9+,21-15+,22-16+/t30-,31+,32+,34+,35+,36+,37+/m1/s1 |
InChI Key |
SVUZYKYWOCDSIL-QSVZJFIRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)[C@H](C)NC(=O)[C@H](C)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)C(=O)OC |
Canonical SMILES |
CC1CC(N(C1)C(=O)C(C)NC(=O)C(C)N(C)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC=CC=CC=CC=CC(=O)NC4=C(CCC4=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















